REACTION_CXSMILES
|
[O:1]=[C:2]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH:3]([C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)C(OCC)=O.Cl>O>[C:15]1([C:2](=[O:1])[CH2:3][C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
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Name
|
Ethyl 3-oxo-3-phenyl-2-(pyridin-3-yl)propanoate
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Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
O=C(C(C(=O)OCC)C=1C=NC=CC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8.11 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CC=1C=NC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.894 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |